5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives generally involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely determined by the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications
Synthesis and Molecular Conformation
One area of research focuses on the synthesis and molecular conformation of closely related compounds. For instance, the study of three closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines reveals insights into their synthesis, molecular conformations, and hydrogen bonding, highlighting the importance of molecular geometry in chemical behavior and applications (Sagar et al., 2017). This research underlines the structural diversity and potential for functionalization of pyrazolo[4,3-c]pyridine derivatives.
Photophysical Properties and OLED Applications
Another significant application is in the field of organic light-emitting diodes (OLEDs). Research on Pt(II) complexes bearing pyrazolate chelates with this structure has demonstrated their photophysical properties, showcasing potential applications in mechanoluminescent and efficient white OLEDs (Huang et al., 2013). These findings indicate the compound's relevance in developing advanced materials for lighting and display technologies.
Anticancer Potential
In the biomedical sector, derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. A series of novel alkyl amide functionalized derivatives were prepared and tested against various cancer cell lines, revealing promising bioactivity at micro-molar concentrations (Chavva et al., 2013). This research suggests the potential therapeutic value of these compounds in cancer treatment.
Corrosion Inhibition
Furthermore, synthesized pyrazolopyridine derivatives have been studied for their role as corrosion inhibitors for mild steel in acidic environments, indicating their application in material science and engineering to protect metals from corrosion (Dandia et al., 2013). Such applications are crucial for the longevity and durability of metal structures and components in various industrial sectors.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4/c13-9-3-8(12(14,15)16)5-17-11(9)20-2-1-10-7(6-20)4-18-19-10/h3-5H,1-2,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDUBMKAGBSAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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